molecular formula C8H5NO2S2 B186768 2-Nitro-3-thiophen-3-ylthiophene CAS No. 30989-94-7

2-Nitro-3-thiophen-3-ylthiophene

Cat. No. B186768
CAS RN: 30989-94-7
M. Wt: 211.3 g/mol
InChI Key: GHDFKBUTMGVFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-3-thiophen-3-ylthiophene is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiophene family and contains a nitro group and two thiophene rings. It is a yellow solid that is soluble in organic solvents and has a melting point of 70-72°C.

Mechanism Of Action

The mechanism of action of 2-Nitro-3-thiophen-3-ylthiophene is not fully understood, but it is believed to be related to its electron-rich thiophene rings and the nitro group. The compound has been found to have high electron mobility, which makes it an excellent candidate for use in electronic devices.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 2-Nitro-3-thiophen-3-ylthiophene. However, it has been found to be non-toxic and has low cytotoxicity, which makes it a promising candidate for use in biomedical applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Nitro-3-thiophen-3-ylthiophene in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, which makes it an excellent candidate for use in research. However, one of the limitations of using this compound is that it is not readily available commercially, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research on 2-Nitro-3-thiophen-3-ylthiophene. One area of research is in the development of new organic semiconductors for use in electronic devices. Another area of research is in the development of new biomedical applications for the compound. Additionally, there is potential for the use of this compound in the development of new materials for use in energy storage and conversion.

Synthesis Methods

The synthesis of 2-Nitro-3-thiophen-3-ylthiophene can be achieved through several methods, including the reaction of 2-thiophenethiol with nitric acid to form 2-nitrothiophene. The 2-nitrothiophene is then reacted with 2-thiophenethiol in the presence of a catalyst to form 2-Nitro-3-thiophen-3-ylthiophene. This method has been used in several studies and has been found to be effective in producing high yields of the compound.

Scientific Research Applications

2-Nitro-3-thiophen-3-ylthiophene has been found to have potential applications in several scientific fields. One of the main areas of research is in the development of organic semiconductors for use in electronic devices. This compound has been found to have excellent charge transport properties and can be used as a material for the production of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

properties

CAS RN

30989-94-7

Product Name

2-Nitro-3-thiophen-3-ylthiophene

Molecular Formula

C8H5NO2S2

Molecular Weight

211.3 g/mol

IUPAC Name

2-nitro-3-thiophen-3-ylthiophene

InChI

InChI=1S/C8H5NO2S2/c10-9(11)8-7(2-4-13-8)6-1-3-12-5-6/h1-5H

InChI Key

GHDFKBUTMGVFKL-UHFFFAOYSA-N

SMILES

C1=CSC=C1C2=C(SC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CSC=C1C2=C(SC=C2)[N+](=O)[O-]

Origin of Product

United States

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